4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is an organic compound characterized by a bromine atom attached to a cyclohexanedione ring with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione typically involves the bromination of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent compound, 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted cyclohexanediones.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexanedione ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-1,3-cyclohexanedione: The parent compound without the bromine atom.
4-Chloro-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with a chlorine atom instead of bromine.
4-Iodo-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with an iodine atom instead of bromine.
Uniqueness
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs
Eigenschaften
CAS-Nummer |
42221-72-7 |
---|---|
Molekularformel |
C10H15BrO2 |
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
4-bromo-2,2,5,5-tetramethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-9(2)5-6(12)10(3,4)8(13)7(9)11/h7H,5H2,1-4H3 |
InChI-Schlüssel |
ICEXMQFWIVFTFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1Br)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.